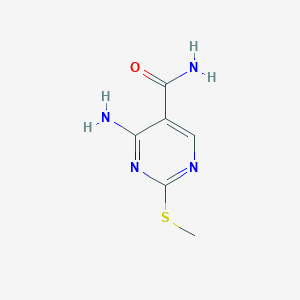4-Amino-2-(methylthio)pyrimidine-5-carboxamide
CAS No.: 89533-28-8
Cat. No.: VC1971240
Molecular Formula: C6H8N4OS
Molecular Weight: 184.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89533-28-8 |
|---|---|
| Molecular Formula | C6H8N4OS |
| Molecular Weight | 184.22 g/mol |
| IUPAC Name | 4-amino-2-methylsulfanylpyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C6H8N4OS/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3,(H2,8,11)(H2,7,9,10) |
| Standard InChI Key | AONIFFIPDOWSDB-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(C(=N1)N)C(=O)N |
| Canonical SMILES | CSC1=NC=C(C(=N1)N)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
4-Amino-2-(methylthio)pyrimidine-5-carboxamide (CAS: 89533-28-8) is a heterocyclic organic compound with the molecular formula C6H8N4OS and a molecular weight of 184.22 g/mol . The structure features a pyrimidine ring substituted with an amino group at position 4, a methylthio (methylsulfanyl) group at position 2, and a carboxamide group at position 5.
The compound's structure can be represented by the following identifiers:
-
IUPAC Name: 4-amino-2-methylsulfanylpyrimidine-5-carboxamide
-
InChI: InChI=1S/C6H8N4OS/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3,(H2,8,11)(H2,7,9,10)
-
InChI Key: AONIFFIPDOWSDB-UHFFFAOYSA-N
-
SMILES: CSC1=NC=C(C(=N1)N)C(=O)N
Physical and Chemical Properties
The compound possesses distinct physicochemical properties that influence its behavior in various applications. Table 1 summarizes these key properties:
These properties demonstrate the compound's thermal stability, moderate lipophilicity, and potential hydrogen-bonding capabilities, which are relevant to its applications in chemical synthesis and biological interactions.
Biological Activity and Applications
4-Amino-2-(methylthio)pyrimidine-5-carboxamide and structurally related compounds exhibit diverse biological activities that make them valuable in pharmaceutical research and development.
Research Applications
The compound is utilized in various research contexts:
-
Chemical Building Block: 4-Amino-2-(methylthio)pyrimidine-5-carboxamide serves as a versatile intermediate for synthesizing more complex molecules with potential biological activities .
-
Structure-Activity Relationship Studies: The compound's structural features allow for systematic modifications to investigate structure-activity relationships in drug discovery .
-
Medicinal Chemistry: Its heterocyclic structure makes it relevant for developing compounds with improved pharmacological profiles .
Related Compounds and Structural Analogs
Understanding the structural relationships between 4-Amino-2-(methylthio)pyrimidine-5-carboxamide and similar compounds provides insights into potential modifications for enhanced properties or activities.
Key Structural Analogs
Several structurally related compounds share features with 4-Amino-2-(methylthio)pyrimidine-5-carboxamide:
These analogs offer opportunities for structure-activity relationship studies and potentially enhanced biological activities through strategic structural modifications.
Comparative Properties
The structural variations among these analogs result in differences in physicochemical properties:
These differences in properties can significantly influence solubility, membrane permeability, and potential biological interactions, which are crucial considerations in medicinal chemistry and drug design.
Research Developments and Future Perspectives
Recent scientific investigations involving 4-Amino-2-(methylthio)pyrimidine-5-carboxamide and related compounds highlight their expanding applications in various fields.
Current Research Directions
Current research involving pyrimidine derivatives similar to 4-Amino-2-(methylthio)pyrimidine-5-carboxamide focuses on:
-
Targeted Drug Design: Development of selective enzyme inhibitors using structure-based design principles to target specific biological pathways .
-
Antibacterial Development: Exploration of pyrimidine derivatives as potential antibacterial agents, particularly targeting enzymes in the methylerythritol phosphate pathway that are absent in mammals but essential for bacterial isoprenoid biosynthesis .
-
Anticancer Research: Investigation of pyrimidine-based compounds as potential anticancer agents through various mechanisms, including kinase inhibition and interaction with cellular signaling pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume